molecular formula C17H24N4O4 B605950 BAY-707 acetate CAS No. 2223023-19-4

BAY-707 acetate

カタログ番号: B605950
CAS番号: 2223023-19-4
分子量: 348.18
InChIキー: GRPQNJVOXMDYLO-PPHPATTJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Name and Systematic Classification

The IUPAC name of BAY-707 acetate is N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide acetate . This nomenclature reflects its core structure: a pyrrolopyridine scaffold substituted with a morpholine ring and an ethylcarboxamide group. The systematic classification places it within the class of heterocyclic amines, specifically morpholine derivatives with a fused bicyclic aromatic system. The acetate salt form arises from the protonation of the morpholine nitrogen, forming a stable ionic interaction with the acetate counterion.

Structural Isomerism and Stereochemical Configuration

This compound exhibits stereochemical specificity due to the (S) -configured 3-methylmorpholino substituent. This configuration is critical for target engagement, as the stereochemistry optimizes binding to the active site of MTH1 (NUDT1). The molecule lacks geometric isomerism but contains a chiral center at the 3-position of the morpholine ring, making enantiomeric purity essential for its biochemical activity.

X-ray Crystallographic Analysis of MTH1-BAY-707 Complex (PDB ID: 5NHY)

X-ray crystallography of the MTH1-BAY-707 complex (PDB ID: 5NHY ) at 1.72 Å resolution reveals key binding interactions. The pyrrolopyridine core occupies the enzyme’s substrate-binding pocket, forming hydrogen bonds with Asp-119 and Asn-33. The morpholine oxygen engages in a water-mediated interaction with Thr-123, while the ethylcarboxamide group stabilizes the complex via hydrophobic contacts with Val-116 and Phe-72. This structural data confirms the substrate-competitive mechanism of inhibition, where BAY-707 mimics the oxidized nucleotide triphosphate substrates of MTH1.

Physicochemical Properties

Molecular Formula and Weight

The molecular formula of this compound is C₁₇H₂₄N₄O₄ , with a molecular weight of 348.40 g/mol . The free base form (C₁₅H₂₀N₄O₂) has a molecular weight of 288.34 g/mol. The acetate counterion contributes 60.05 g/mol to the salt, enhancing solubility without altering the pharmacophore.

特性

CAS番号

2223023-19-4

分子式

C17H24N4O4

分子量

348.18

IUPAC名

N-Ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide acetic acid

InChI

InChI=1S/C15H20N4O2.C2H4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2;1-2(3)4/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18);1H3,(H,3,4)/t10-;/m0./s1

InChIキー

GRPQNJVOXMDYLO-PPHPATTJSA-N

SMILES

O=C(C1=CC2=C(N3[C@@H](C)COCC3)C=CN=C2N1)NCC.CC(O)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BAY-707;  BAY 707;  BAY707;  BAY-707 acetate

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following table compares BAY-707 acetate with structurally or functionally related compounds in oncology research:

Compound Target/Mechanism Potency/IC₅₀ Selectivity Efficacy in Cancer Models Clinical Status
This compound MTH1 inhibitor (substrate-competitive) < 100 pM >1,000x vs. kinases/ATPases No in vitro/in vivo efficacy Preclinical
BMH-21 RNA Polymerase I inhibitor (DNA intercalator) 100 nM–1 µM Moderate (broad transcriptional effects) Yes (apoptosis in solid tumors) Phase I/II trials
Bleomycin HCl DNA strand scission (iron-dependent oxidation) N/A (dose-dependent) Low (non-specific DNA damage) Yes (lymphoma, testicular cancer) FDA-approved
Braco-19 Telomerase/telomere G-quadruplex stabilizer 0.5–2 µM High (telomere-specific) Yes (senescence in vitro) Preclinical
DKFZ-251 Kallikrein-related peptidase 6 (KLK6) inhibitor Cellular EC₅₀ ~ 10 nM High (KLK6 over other KLKs) On-target cellular activity Preclinical

Key Findings:

Mechanistic Divergence: BAY-707’s MTH1 inhibition contrasts with Bleomycin’s DNA-damaging mechanism and BMH-21’s transcriptional blockade. Braco-19 and DKFZ-251 exemplify target-specific approaches (telomerase and KLK6, respectively) with proven cellular activity, underscoring the importance of pathway dependency in therapeutic design .

Potency vs. Efficacy :

  • BAY-707’s picomolar potency surpasses BMH-21 (µM range) and Braco-19, yet its therapeutic failure highlights the disconnect between enzymatic inhibition and tumor biology .

Selectivity Profiles :

  • BAY-707’s >1,000-fold selectivity over kinases/ATPases is comparable to DKFZ-251’s KLK6 specificity . However, neither compound has advanced clinically, emphasizing the need for robust translational models.

Clinical Translation: Bleomycin’s FDA approval despite low selectivity underscores the viability of cytotoxic agents, whereas BAY-707’s failure reflects challenges in targeting non-oncogene dependencies .

Critical Analysis of BAY-707’s Limitations

  • Therapeutic Context : Unlike Bleomycin or BMH-21, which directly damage DNA or block transcription, MTH1 inhibition may require combination with oxidative stress-inducing agents to exploit synthetic lethality .

準備方法

Pyrrolo[2,3-b]Pyridine Core Assembly

The heterocyclic core is synthesized via a Kröhnke-type cyclization between 2-aminopyridine derivatives and α,β-unsaturated ketones. Modified conditions from employ anhydrous FeCl₃ (1.2 equiv) in 1,2-dichloroethane at 80°C, achieving 78–85% yield. Key parameters include:

ParameterValueRole
Reaction temperature80°CFacilitates electrophilic substitution
Solvent1,2-DichloroethaneStabilizes cationic intermediates
CatalystFeCl₃Lewis acid for cyclization

Stereoselective Morpholine Functionalization

The (3S)-3-methylmorpholine group is introduced via nucleophilic aromatic substitution. Source demonstrates that Pd-PEPPSI catalysts (5 mol%) enable C–N coupling at position 4 of the pyrrolopyridine core with 92% enantiomeric excess. Conditions include:

  • Substrate : 3-Methylmorpholine (1.5 equiv)

  • Base : CsF (2.0 equiv) in dimethylacetamide (DMA)

  • Temperature : 110°C, 24 hours

This method avoids racemization observed in traditional SNAr reactions.

Carboxamide Formation

The N-ethylcarboxamide at position 2 is installed via a two-step process:

  • Carbonylation : Pd@C (3 mol%) catalyzes carbonyl insertion using CO gas (1 atm) in THF at 60°C.

  • Amidation : Reaction with ethylamine (2.0 equiv) in the presence of HOBt/DCC yields the carboxamide (86% isolated yield).

Acetate Salt Formation and Purification

Acetylation Conditions

BAY-707 freebase is treated with acetic anhydride (1.1 equiv) in ethyl acetate under nitrogen. Source reports that anhydrous MgSO₄ (0.5 g/mmol) accelerates the reaction, completing acetylation within 2 hours at 25°C. The crude product is filtered and concentrated under reduced pressure.

Purification via Vapor Phase Chromatography

As detailed in, vapor phase chromatography (VPC) on a Ucon polar/Fluoropak column resolves the acetate salt from residual acetic acid. Optimal conditions include:

Column TemperatureCarrier Gas Flow RateRetention Time
130°CHe, 20 mL/min8.2 minutes

This method achieves ≥99% purity, critical for biological assays.

Catalytic Innovations in Large-Scale Production

Heterogeneous Palladium Catalysts

Source emphasizes KAP-Pd-PEPPSI-2, a polymer-supported catalyst, for scalable synthesis. Key advantages over homogeneous analogs:

MetricKAP-Pd-PEPPSI-2Homogeneous Pd
Pd leaching (ICP-MS)<2%55–91%
Reusability10 cycles1 cycle
Yield of BAY-70793%69%

The catalyst’s macroporous structure prevents Pd aggregation, ensuring consistent activity.

Solvent Optimization

Ethyl acetate, identified in and, serves dual roles as reaction medium and acetyl donor. Its low polarity (ε = 6.02) minimizes byproduct formation during acetylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrrole-H), 4.05–3.98 (m, 4H, morpholine-OCH₂), 1.89 (s, 3H, acetate-CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch, acetate), 1650 cm⁻¹ (amide I).

Melting Point and Solubility

  • m.p. : 152–153°C (lit. 150–151°C).

  • Solubility : >50 mg/mL in DMSO, <1 mg/mL in H₂O.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Homogeneous Pd6995Low
KAP-Pd-PEPPSI-29399High
Classical SNAr6588Moderate

Heterogeneous catalysis outperforms traditional methods in yield and operational simplicity .

Q & A

Q. What is the mechanistic role of MTH1 in cancer biology, and how does BAY-707 acetate inhibit its activity?

MTH1 (MutT Homologue 1) sanitizes oxidized nucleotide pools to prevent their incorporation into DNA during replication, a critical survival mechanism in cancer cells under oxidative stress . This compound is a substrate-competitive inhibitor that binds to the active site of MTH1, blocking its enzymatic activity. Researchers can validate this mechanism using fluorescence thermal shift assays to measure MTH1 stabilization upon inhibitor binding and crystallography to resolve binding interactions .

Q. How can researchers design experiments to assess BAY-707's selectivity against related enzymes (e.g., other MutT homologs)?

To evaluate selectivity, perform dose-response profiling across a panel of nucleotide hydrolases (e.g., MTH2, NUDT5) using enzymatic activity assays (e.g., malachite green phosphate detection). Cross-reactivity risks are minimized by leveraging BAY-707’s unique 7-azabicyclic core, which exploits structural differences in the MTH1 active site .

Q. What in vitro models are appropriate for testing BAY-707's cytotoxicity in cancer cells?

Use cell viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines with elevated oxidative stress (e.g., RAS-mutant models). Pair with siRNA knockdown of MTH1 to confirm that cytotoxicity is target-specific. Include controls with normal cells to assess therapeutic index .

Advanced Research Questions

Q. How can structural data from fragment-based screening inform the optimization of BAY-707 analogs?

Fragment screening identified a 7-azabicyclic scaffold with weak MTH1 affinity. X-ray crystallography revealed hydrogen bonding with Asp119 and hydrophobic interactions with Phe72 and Val83. Computational modeling (e.g., molecular dynamics) can guide substitutions at the C3 and N7 positions to enhance binding energy while maintaining solubility .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy of MTH1 inhibitors like BAY-707?

Despite high cellular target engagement, BAY-707 showed limited anticancer efficacy in vivo . To resolve this:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with target inhibition in tumors.
  • Test combination therapies (e.g., with ROS-inducing agents like cisplatin) to amplify oxidative stress and sensitize tumors to MTH1 inhibition .
  • Use patient-derived xenograft (PDX) models with genetic or transcriptomic profiling to identify responsive tumor subtypes.

Q. How should researchers validate MTH1 as a therapeutic target when inhibitor results are context-dependent?

  • Conduct genetic validation (CRISPR/Cas9 knockout) in isogenic cell lines to isolate MTH1 dependency.
  • Analyze biomarkers of nucleotide oxidation (e.g., 8-oxo-dG levels via LC-MS) to confirm target engagement.
  • Use transcriptomic profiling to identify tumors with upregulated MTH1 or oxidative stress pathways (e.g., NRF2 activation) .

Q. What methodologies are critical for assessing off-target effects of BAY-707 in complex biological systems?

  • Chemical proteomics (e.g., affinity pulldown with BAY-707-coupled beads) to identify unintended protein interactions.
  • High-content screening for phenotypic changes (e.g., mitochondrial stress, DNA damage markers) in diverse cell types.
  • Metabolomic profiling to detect perturbations in nucleotide pools or redox homeostasis .

Methodological Guidelines

  • Data Interpretation : When BAY-707 shows no efficacy in vivo, confirm target engagement via tumor pharmacodynamics (e.g., MTH1 activity assays in lysates) and rule out compensatory mechanisms (e.g., upregulation of alternative DNA repair pathways) .
  • Reproducibility : Follow Beilstein Journal of Organic Chemistry standards for experimental rigor: report synthesis details (e.g., purity >95% via HPLC), provide raw data for dose-response curves, and deposit crystallographic coordinates in public databases (e.g., PDB) .
  • Conflict Resolution : If cellular assays contradict enzymatic data, verify assay conditions (e.g., ATP concentrations, pH) and use orthogonal methods (e.g., cellular thermal shift assays) to confirm intracellular target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BAY-707 acetate
Reactant of Route 2
Reactant of Route 2
BAY-707 acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。